5-Nitropyridin-3-amine
Overview
Description
5-Nitropyridin-3-amine: is an organic compound with the molecular formula C₅H₅N₃O₂ It is a derivative of pyridine, characterized by the presence of a nitro group at the 5-position and an amino group at the 3-position of the pyridine ring
Scientific Research Applications
Chemistry:
5-Nitropyridin-3-amine is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for constructing heterocyclic compounds and pharmaceuticals .
Biology and Medicine:
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The compound’s ability to interact with biological targets makes it a candidate for drug development .
Industry:
The compound is used in the production of dyes, pigments, and other materials. Its reactivity allows for the creation of specialized materials with desired properties .
Mechanism of Action
Safety and Hazards
Future Directions
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules. There is still a need for a single robust method allowing the selective introduction of multiple functional groups . The application of the developed methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .
Biochemical Analysis
Biochemical Properties
5-Nitropyridin-3-amine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One notable interaction is with hydrazine hydrate, which results in the reduction of the nitro group and the elimination of the amino group, forming 3-aminopyridine . This reaction suggests that this compound can act as a substrate for reduction reactions, potentially influencing various metabolic pathways.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways and gene expression. For instance, the reduction of this compound to 3-aminopyridine can impact cellular metabolism by altering the availability of key intermediates
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions and reduction reactions. The compound’s nitro group is reduced by hydrazine hydrate, leading to the formation of 3-aminopyridine . This reduction process involves the addition of hydrazine hydrate at the N–C2 bond, followed by the elimination of ammonia and subsequent reduction of the nitro group . These molecular interactions highlight the compound’s potential as a modulator of enzymatic activity and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature and the presence of reducing agents. Studies have shown that heating this compound with hydrazine hydrate at 110–120°C for 7–10 hours results in the formation of 3-aminopyridine . This indicates that the compound’s effects can be modulated by controlling experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of the compound may lead to increased reduction of the nitro group, resulting in higher concentrations of 3-aminopyridine . Excessive dosages could potentially lead to toxic effects, such as oxidative stress and cellular damage. It is crucial to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways that include reduction reactions. The compound interacts with hydrazine hydrate, leading to the formation of 3-aminopyridine . This interaction suggests that this compound can influence metabolic flux and the levels of key metabolites. The reduction of the nitro group is a critical step in this metabolic pathway, highlighting the compound’s role in biochemical transformations.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the reduction of this compound to 3-aminopyridine may occur in the cytoplasm, where hydrazine hydrate is present . This localization can impact the compound’s interactions with enzymes and other biomolecules, ultimately affecting cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The preparation of 5-Nitropyridin-3-amine typically involves the nitration of pyridine derivatives followed by amination. One common method involves the nitration of 3-aminopyridine using nitric acid and sulfuric acid to introduce the nitro group at the 5-position. The reaction is carried out under controlled temperature conditions to ensure selectivity and yield .
Industrial Production Methods:
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Reduction: 5-Nitropyridin-3-amine can undergo reduction reactions to convert the nitro group to an amino group, forming 3,5-diaminopyridine.
Common Reagents and Conditions:
Reducing Agents: Hydrazine hydrate, sodium borohydride.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Substitution Reagents: Ammonia, amines, halogens.
Major Products:
3,5-Diaminopyridine: Formed by the reduction of this compound.
Various Substituted Pyridines: Formed through nucleophilic substitution reactions.
Comparison with Similar Compounds
3-Nitropyridine: Similar structure but lacks the amino group at the 3-position.
5-Aminopyridine: Similar structure but lacks the nitro group at the 5-position.
3,5-Dinitropyridine: Contains two nitro groups at the 3 and 5 positions.
Uniqueness:
5-Nitropyridin-3-amine is unique due to the presence of both nitro and amino groups on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.
Properties
IUPAC Name |
5-nitropyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-4-1-5(8(9)10)3-7-2-4/h1-3H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWMMPVSSQFMRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376548 | |
Record name | 5-nitropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934-59-8 | |
Record name | 5-nitropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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